2-Amino-4,5-dichlorobenzenesulfonyl chloride
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Overview
Description
2-Amino-4,5-dichlorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4Cl2NHSO2Cl. This compound is known for its applications in various chemical reactions and industrial processes. It is characterized by the presence of amino, dichloro, and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dichlorobenzenesulfonyl chloride typically involves the chlorination of 2-Aminobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions of the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound involves the treatment of 2-Aminobenzenesulfonyl chloride with chlorinating agents like thionyl chloride or phosphorus pentachloride. The reaction is typically conducted at elevated temperatures to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5-dichlorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The amino group activates the benzene ring towards electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids and reduction to form corresponding amines.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as amines and alcohols under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products:
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Nitro and Sulfonic Acid Derivatives: Formed through electrophilic substitution reactions.
Scientific Research Applications
2-Amino-4,5-dichlorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of antibacterial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dichlorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of sulfonamide derivatives
Comparison with Similar Compounds
2,5-Dichlorobenzenesulfonyl Chloride: Similar in structure but lacks the amino group, resulting in different reactivity and applications.
4-Amino-3,5-dichlorobenzenesulfonyl Chloride: Similar functional groups but different substitution pattern on the benzene ring.
Uniqueness: 2-Amino-4,5-dichlorobenzenesulfonyl chloride is unique due to the presence of both amino and sulfonyl chloride groups, which provide a combination of nucleophilic and electrophilic reactivity. This dual reactivity makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
2-amino-4,5-dichlorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIKUUZQSJTSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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